The mechanistic pathway of CCT196969 is a multi-step process that culminates in the disruption of cancer cell metabolism. The sequence of events is as follows:
The following diagram maps out the complete signaling pathway and the logical sequence of these events.
The this compound mechanism of action: from HDAC5 inhibition to TNBC growth suppression.
The proposed mechanism is supported by a robust set of experimental data. The table below outlines the key experiments and their findings.
| Experimental Goal | Methodology Used | Key Findings |
|---|---|---|
| Identify this compound Target | Target capture, CETSA, SPR [1] | Confirmed HDAC5 as a direct target, not the canonical targets BRAF or SRC. |
| Verify RXRA-ASNS Interaction | Luciferase assay, CHIP assay [1] | RXRA binds the ASNS promoter at -1114/-1104 to suppress transcription. |
| Map Protein Interaction Domains | CO-IP, IF, PyMOL prediction [1] | HDAC5 (region 1-291) interacts with RXRA (region 1-98). |
| Determine Post-Translational Modifications | CO-IP, Mass Spectrometry [1] | HDAC5 inhibition increases RXRA acetylation at K410/K412 and decreases ubiquitination. |
| Assess In Vitro & In Vivo Efficacy | CCK-8, Transwell, Apoptosis, Xenograft [1] | This compound inhibited TNBC proliferation, invasion, migration; induced apoptosis; suppressed tumor growth in vivo. |
Understanding the role of ASNS provides crucial context for why its suppression is a viable therapeutic strategy. ASNS is not only critical in TNBC but also in other cancers:
This body of research elucidates a previously unrecognized, metabolism-targeted mechanism of action for this compound in TNBC, operating through the HDAC5/RXRA/ASNS axis [1] [4].
CCT196969 simultaneously inhibits multiple key nodes in oncogenic signaling pathways. The table below summarizes its primary kinase targets and inhibitory concentrations (IC50) [1] [2] [3]:
| Kinase Target | IC50 (μM) | Description |
|---|---|---|
| CRAF | 0.01 | A key RAF isoform; inhibition helps prevent resistance. |
| LCK | 0.02 | A SRC-family kinase (SFK). |
| SRC | 0.03 | A SRC-family kinase (SFK). |
| V600E-BRAF | 0.04 | The common mutant form of BRAF. |
| BRAF | 0.10 | The wild-type BRAF kinase. |
| p38 MAPKs | Not specified | Also inhibited, but with lower potency [1]. |
This multi-kinase profile enables this compound to block signaling through the MAPK pathway more comprehensively than selective BRAF inhibitors. It does not drive the paradoxical activation of MEK/ERK signaling that can occur in RAS-mutant cells treated with first-generation BRAF inhibitors, making it a "paradox-breaking" agent [2] [4].
The following diagram illustrates the core signaling pathways targeted by this compound and its two known mechanisms of action:
Two primary inhibitory mechanisms of this compound: direct kinase inhibition in melanoma and epigenetic regulation in TNBC.
This compound is an investigational compound for research use only and has not been approved for human treatment [1] [5].
This compound is primarily active against cancer cell lines with mutations in BRAF (including V600E) or NRAS [1] [2] [3].
Animal studies show that this compound has favorable pharmacokinetic properties and efficacy [1] [2] [5].
The table below consolidates the essential profile of this compound for a quick overview:
| Aspect | Summary |
|---|---|
| Primary Targets | Pan-RAF (BRAF, CRAF), SRC-family kinases (SRC, LCK) [1] [2]. |
| Key Mechanism | Dual inhibition avoids paradoxical MAPK pathway activation; also targets HDAC5 in TNBC [2] [6]. |
| Primary Application | Preclinical research in BRAF/NRAS mutant melanomas, particularly resistant forms [2] [4]. |
| Experimental Strength | Oral bioavailability, good tolerability in vivo, efficacy in resistant PDX models [2] [5]. |
| Notable Limitation | Limited brain distribution due to Bcrp-mediated efflux [7] [8]. |
This compound is a novel, orally available small molecule inhibitor that represents a significant advancement in targeted cancer therapy, particularly for malignancies driven by dysregulated MAPK signaling. This compound belongs to the class of pan-RAF inhibitors with additional activity against SRC-family kinases (SFK), enabling it to simultaneously target multiple oncogenic pathways. The strategic molecular design of this compound allows it to overcome key limitations of earlier RAF inhibitors, including the paradoxical pathway activation that often compromises therapeutic efficacy in RAF-mutant cancers. Its unique target profile makes it particularly promising for treating resistant malignancies that have developed resistance to first-generation BRAF inhibitors, addressing a critical unmet need in oncology.
The development of this compound emerged from the recognition that vertical pathway inhibition and targeting of compensatory survival signals could enhance therapeutic efficacy and delay resistance emergence. Unlike selective BRAF inhibitors such as vemurafenib, which primarily target BRAF(^{V600E}) mutants, this compound exhibits a broader inhibitory profile encompassing multiple RAF isoforms (BRAF, CRAF) and SFK members (SRC, LCK), along with activity against p38 MAPKs. This multi-target approach disrupts both primary oncogenic signaling and adaptive resistance mechanisms, providing a more comprehensive therapeutic strategy for aggressive cancers including melanoma, colorectal cancer, and triple-negative breast cancer.
The molecular architecture of this compound embodies strategic design features that enable its unique polypharmacology:
The compound features a central urea linkage that connects three distinct pharmacophoric elements: a tert-butyl phenyl pyrazole moiety, a fluorinated phenyl ring, and a dihydro-oxopyridopyrazine unit. This specific arrangement creates an optimal three-dimensional configuration for simultaneous interaction with multiple kinase binding pockets. The fluorine atom at the ortho position of the phenyl ring enhances membrane permeability and metabolic stability through electron-withdrawing effects, while the tert-butyl group provides hydrophobic interactions critical for binding affinity. The pyridopyrazine system contributes to hydrogen bonding interactions with kinase hinge regions, a feature essential for ATP-competitive inhibition.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Experimental Conditions |
|---|---|---|
| Solubility in DMSO | 100 mg/mL (194.73 mM) | 25°C [3] |
| Solubility in Water | Insoluble | 25°C [1] [3] |
| Solubility in Ethanol | Insoluble | 25°C [1] [3] |
| Oral Bioavailability | ~55% | CD-1 mice, 10 mg/kg/day [1] |
| Plasma Concentration | ~1 μM at 24 hours | CD-1 mice, 10 mg/kg/day oral dosing [1] |
| In Vivo Formulation | 5% DMSO, 95% water | Animal studies [1] |
The limited aqueous solubility of this compound presents formulation challenges that are partially mitigated by its good solubility in DMSO. Despite this limitation, the compound demonstrates favorable oral bioavailability of approximately 55% in preclinical models, supporting its development as an oral therapeutic agent. The sustained plasma concentrations observed 24 hours after administration suggest a suitable pharmacokinetic profile for once-daily dosing regimens. These properties collectively contribute to the drug-like characteristics of this compound, balancing target engagement requirements with pharmaceutical developability.
This compound exhibits a strategically designed polypharmacology that enables simultaneous inhibition of key signaling nodes in oncogenic networks. The compound functions as a potent ATP-competitive inhibitor with particular efficacy against RAF family kinases and SRC-family kinases, creating a coordinated blockade of parallel survival pathways. This dual targeting approach addresses the compensatory pathway activation that frequently undermines the efficacy of more selective inhibitors.
Table 2: Kinase Inhibition Profile of this compound (IC₅₀ Values)
| Target Kinase | IC₅₀ (μM) | Biological Significance |
|---|---|---|
| CRAF | 0.01 [1] [3] | Key RAF isoform, mediator of resistance to BRAF inhibitors |
| LCK | 0.02 [1] [3] | SRC-family kinase, regulates immune cell signaling and tumor microenvironment |
| SRC | 0.03 [1] [3] | Proto-oncogene tyrosine kinase, promotes invasion, metastasis |
| BRAF V600E | 0.04 [1] [3] | Most common oncogenic BRAF mutation in melanoma |
| BRAF | 0.1 [1] [3] | Wild-type BRAF, important for paradoxical activation prevention |
| p38 MAPK | Not quantified | Stress-activated protein kinase, contributes to survival signaling |
The hierarchical inhibition pattern revealed in Table 2 demonstrates the remarkable potency of this compound against CRAF (IC₅₀ = 0.01 μM), which is particularly significant given CRAF's role in mediating resistance to selective BRAF(^{V600E}) inhibitors. The balanced inhibition across both RAF and SFK family members enables comprehensive suppression of MAPK pathway signaling while simultaneously blocking parallel survival pathways activated in response to RAF inhibition.
The molecular structure of this compound enables unique interactions with kinase binding pockets that underlie its distinctive inhibitory profile. The central urea moiety forms critical hydrogen bonds with the kinase hinge region, while the pyridopyrazine system extends toward the allosteric pocket typically occupied by type II inhibitors. The fluorophenyl group positions the compound for optimal interactions with the DFG motif, particularly in its "DFG-out" conformation. This specific binding mode allows this compound to stabilize inactive kinase configurations, preventing the conformational changes required for kinase activation and substrate phosphorylation.
Unlike first-generation BRAF inhibitors that induce paradoxical MAPK pathway activation in RAS-mutant cells, this compound's balanced inhibition profile prevents this clinically problematic effect. The compound's ability to simultaneously engage multiple RAF isoforms disrupts the formation of active dimers that drive paradoxical activation, providing a significant therapeutic advantage. Additionally, the inhibition of SRC-family kinases complements RAF targeting by blocking alternative survival pathways that tumors utilize to bypass RAF inhibition.
The multi-target nature of this compound results in coordinated disruption of several interconnected oncogenic signaling cascades:
This compound Signaling Pathway Inhibition: The diagram illustrates multi-pathway inhibition by this compound, showing primary targets (RAF, SRC kinases) and downstream effects on key oncogenic processes.
The diagram above illustrates how this compound simultaneously targets multiple oncogenic pathways. In the MAPK pathway, inhibition of RAF kinases blocks sequential activation of MEK and ERK, suppressing proliferation signals. Concurrent inhibition of SRC-family kinases disrupts multiple downstream effectors, including STAT3, which modulates survival and migration signals. Additionally, in triple-negative breast cancer models, this compound has been shown to indirectly suppress ASNS expression and subsequent mTOR signaling, representing a tissue-specific mechanism of action.
This compound demonstrates broad anti-cancer activity against multiple tumor types, with particular potency against malignancies harboring specific genetic alterations:
Table 3: Cellular Efficacy of this compound Across Cancer Models
| Cancer Type | Genetic Context | IC₅₀ Values | Key Observations | Citation |
|---|---|---|---|---|
| Melanoma Brain Metastasis | BRAF |
0.18-2.6 μM (viability) | Reduced p-ERK, p-MEK, p-STAT3, STAT3; inhibited migration | [4] |
| Treatment-Resistant Melanoma | BRAF inhibitor-resistant | Similar to naive cells | Effective against vemurafenib-resistant models; no cross-resistance | [1] [4] |
| Triple-Negative Breast Cancer | Not specified | Not reported | Inhibited proliferation, invasion, migration; induced apoptosis; downregulated ASNS | [5] |
| Colorectal Cancer | BRAF mutant | Not quantified | Active against mutant but not wild-type BRAF/NRAS cells | [1] |
The data in Table 3 highlights the consistent anti-proliferative effects of this compound across diverse cancer models, with particularly promising activity in the challenging context of melanoma brain metastases and treatment-resistant disease. The compound's ability to maintain potency against BRAF inhibitor-resistant models suggests its potential as a therapeutic option for relapsed patients.
Western blot analyses demonstrate that this compound treatment produces coordinated suppression of multiple signaling nodes. In melanoma brain metastasis cells, treatment with this compound significantly reduced phosphorylation of ERK and MEK, confirming effective MAPK pathway suppression [4]. Simultaneously, the compound decreased both phosphorylated and total STAT3 levels, indicating disruption of SRC/STAT3 signaling [4]. This dual-pathway inhibition represents a key advantage over more selective agents.
In triple-negative breast cancer models, this compound exposure downregulated asparagine synthetase (ASNS) expression, leading to reduced asparagine synthesis and subsequent inhibition of mTOR signaling [5]. This metabolic reprogramming effect provides an additional mechanism of action beyond direct kinase inhibition and highlights the compound's ability to modulate cancer cell metabolism.
This compound demonstrates potent pro-apoptotic activity in sensitive cancer models. Treatment induces cleavage of caspase-3 and its substrate PARP, confirming activation of the apoptotic cascade [1] [3]. This programmed cell death induction provides a mechanistic basis for the observed tumor growth inhibition.
Beyond direct effects on cancer cells, this compound's inhibition of SRC-family kinases may modulate the tumor microenvironment. Since SRC kinases regulate multiple aspects of tumor-stroma interactions, their inhibition may disrupt pro-tumorigenic cross-talk between cancer cells and surrounding stromal elements. This microenvironment modulation potentially contributes to the comprehensive anti-tumor activity observed in preclinical models.
Researchers have employed well-established methodologies to characterize the biological activity of this compound. The following experimental approaches represent key techniques for evaluating the compound's efficacy:
Cell Viability and Proliferation Assays:
Migration and Invasion Assays:
Apoptosis Detection:
Western Blot Analysis:
In Vivo Evaluation Workflow: The diagram outlines the standard preclinical assessment pipeline for this compound, from animal model selection to efficacy and safety evaluation.
The standardized in vivo workflow presented above has demonstrated that this compound is extremely well tolerated at doses up to 20 mg/kg with no significant adverse effects [1]. The compound achieves sustained plasma concentrations of approximately 1 μM at 24 hours after oral dosing at 10 mg/kg/day, supporting once-daily administration regimens [1]. The oral bioavailability of approximately 55% further confirms its suitability for oral administration [1].
Advanced techniques have been employed to elucidate this compound's mechanism of action:
This compound demonstrates particular promise for addressing several challenging clinical scenarios:
Treatment-Resistant Melanoma: The compound's ability to inhibit both RAF and SRC family kinases enables activity against melanomas that have developed resistance to first-generation BRAF inhibitors [1] [4]. This represents a potential therapeutic option for patients who have progressed on current targeted therapies.
Melanoma Brain Metastases: With approximately 44-75% of metastatic melanoma patients developing brain metastases, the demonstrated efficacy of this compound against melanoma brain metastasis cell lines is particularly significant [4]. The compound's ability to cross the blood-brain barrier while maintaining therapeutic activity addresses a major clinical challenge.
Triple-Negative Breast Cancer: The recently discovered HDAC5/RXRA/ASNS axis inhibition provides a novel therapeutic approach for TNBC, a subtype with limited treatment options and poor prognosis [5]. The metabolic reprogramming induced by this compound represents a distinct mechanism from conventional chemotherapies.
The multi-target nature of this compound provides opportunities for rational combination strategies:
While preclinical data for this compound is promising, several aspects require further investigation:
The table below summarizes the available quantitative and mechanistic data for this compound.
| Parameter | Description / Value | Context / Cell Line |
|---|---|---|
| Reported IC50 (Viability) | 0.18 - 2.6 µM [1] | Multiple melanoma brain metastasis (MBM) cell lines (H1, H2, H3, H6, H10) after 72-hour treatment [1]. |
| Molecular Targets | SRC family kinases (SFKs), BRAF (including V600E), CRAF [1]. | Described as a pan-RAF and SFK inhibitor; effects shown in BRAF V600E mutant and resistant cells [1]. |
| Downstream Signaling Effects | Decreased levels of p-ERK, p-MEK, and p-STAT3/STAT3 [1]. | Confirms on-target activity in MBM cell lines; inhibits key survival and proliferation pathways [1]. |
| Activity in Resistant Models | Inhibits viability in BRAF inhibitor-resistant cell lines [1]. | Suggests potential to overcome resistance to selective BRAF inhibitors like vemurafenib [1]. |
The primary data on this compound's potency comes from a monolayer cell viability (MTS) assay, conducted as follows [1]:
This compound is a pan-RAF and SRC family kinase (SFK) inhibitor, a profile distinct from first-generation BRAF inhibitors like vemurafenib and dabrafenib [1]. This multi-target approach may help overcome resistance seen with selective BRAF inhibitors, which often arises through MAPK pathway reactivation or alternative survival pathways like EGFR-SFK-STAT3 [1].
The diagram below illustrates the signaling pathways targeted by this compound and the experimental workflow for determining its cellular potency.
The diagram summarizes the key signaling pathways targeted by this compound and the standard experimental workflow used to determine its cellular IC50.
The data indicates this compound is a cellularly active multi-kinase inhibitor, but the reported IC50 range of 0.18-2.6 µM reflects cellular viability (a functional outcome) rather than direct enzymatic inhibition of the B-Raf V600E kinase [1].
For complete profiling, the enzymatic IC50 against purified B-Raf V600E protein is a key missing data point. To pursue this, you could:
A seminal 2025 study reveals that the anti-TNBC activity of CCT196969 is primarily mediated through a novel molecular axis involving HDAC5. The proposed mechanism is summarized in the diagram below.
This compound inhibits HDAC5, stabilizing RXRA to repress ASNS and downstream mTOR signaling.
In this pathway, this compound directly binds to and inhibits Histone Deacetylase 5 (HDAC5), which disrupts its interaction with the transcription factor Retinoid X Receptor Alpha (RXRA) [1]. This leads to increased acetylation and decreased ubiquitination of RXRA, stabilizing the protein and enhancing its transcriptional activity [1]. The stabilized RXRA then acts as a transcription suppressor, binding to the promoter region of Asparagine Synthetase (ASNS) and inhibiting its expression [1]. The downregulation of ASNS reduces cellular asparagine synthesis, which in turn inhibits the downstream mTORC1 signaling pathway, a critical driver of cell growth and proliferation in cancer [1].
The following tables summarize the core experimental data validating this mechanism.
Table 1: Anti-Tumor Efficacy of this compound in TNBC Models
| Experimental Model | Key Finding | Measurement / Outcome |
|---|---|---|
| In Vitro (Cell Lines) | Inhibited proliferation | CCK-8 assay [1] |
| Suppressed invasion & migration | Transwell assay [1] | |
| Induced apoptosis | Flow cytometry with FITC/PI staining [1] | |
| In Vivo | Inhibited tumor growth | Mouse xenograft model [1] |
Table 2: Experimental Validation of Target Engagement & Mechanism
| Investigation Focus | Key Experimental Evidence | Outcome |
|---|---|---|
| HDAC5 as Direct Target | Target capture assay, CETSA, SPR | Confirmed direct binding of this compound to HDAC5 [1] |
| HDAC5-RXRA Interaction | CO-IP, IF, Deletion mutants | Mapped interaction to HDAC5 (1-291 region) and RXRA (1-98 region) [1] |
| RXRA Post-Translational Regulation | CO-IP with Ac/K-Ub antibodies, Mass spectrometry | Increased RXRA acetylation at K410 & K412; decreased ubiquitination [1] |
| RXRA Regulation of ASNS | Luciferase assay, CHIP-qPCR | RXRA binds ASNS promoter at -1114/-1104 region to suppress transcription [1] |
The study employed a range of standard molecular and cellular biology techniques to establish this mechanism. Key methodologies are outlined below [1].
Cell-based Functional Assays:
Molecular Target Engagement:
Mechanism Elucidation:
While this compound represents a novel approach, research into HDAC5 in TNBC reveals a complex and context-dependent picture.
The discovery of the HDAC5/RXRA/ASNS axis opens several promising avenues for future investigation.
The inhibitory profile of CCT196969 has been demonstrated across various cancer models. The following table summarizes its activity in different experimental settings.
| Cancer Model | Experimental Context | Key Findings (In Vitro) | Proposed Mechanism / Pathway Affected |
|---|---|---|---|
| Melanoma (incl. Brain Metastasis) | Patient-derived MBM cell lines (H1, H2, H3, etc.); BRAF inhibitor-resistant lines [1] [2] | IC₅₀ for viability: 0.18 - 2.6 μM; inhibited proliferation, migration, survival [1] [2] | Decreased p-ERK, p-MEK, p-STAT3, and STAT3 [1] [2] |
| Triple-Negative Breast Cancer (TNBC) | TNBC cell lines (in vitro and in vivo) [3] | Inhibited proliferation, invasion, migration [3] | Targeted HDAC5, disrupting HDAC5/RXRA interaction, leading to ASNS downregulation & inhibited mTOR signaling [3] |
| Drug-Resistant Melanoma | BRAF mutant melanoma cells and patient-derived xenografts resistant to BRAF/MEK inhibitors [4] | Inhibited MEK/ERK signaling and cell viability [4] | Dual inhibition of RAF and SFKs to circumvent RTK/SFK-mediated resistance [4] |
The following methodologies are compiled from the cited studies to illustrate key assays used to characterize this compound.
The diagram below illustrates the core signaling pathways targeted by this compound and the experimental workflow for in vitro characterization.
This diagram shows the primary targets of this compound in the MAPK and SFK/STAT3 pathways, and a generalized in vitro experimental workflow from cell seeding to functional and mechanistic analysis.
This compound represents a strategic approach to overcome the limitations of first-generation RAF inhibitors.
The table below summarizes the core technical data for the research compound this compound.
| Property | Specification |
|---|---|
| CAS Number | 1163719-56-9 [1] [2] [3] |
| Molecular Formula | C₂₇H₂₄FN₇O₃ [1] [2] [3] |
| Molecular Weight | 513.52 g/mol [1] [2] [3] |
| Solubility in DMSO | ≥ 100 mg/mL (194.73 mM) [2]. Another source suggests ≥ 32 mg/mL (62.32 mM), noting that hygroscopic (moisture-absorbing) DMSO can significantly impact solubility [1]. |
| Purity | Typically ≥ 99.89% [2] |
| Appearance | White to off-white solid [1] |
Proper storage is critical for maintaining the stability and integrity of this compound.
This compound is characterized as a novel, orally available pan-RAF inhibitor that also possesses activity against SRC-family kinases (SFK). [2] [4] The following table details its inhibitory activity (IC₅₀) against key targets from cell-free assays.
| Target | IC₅₀ (μM) |
|---|---|
| CRAF | 0.01 [1] [2] |
| LCK | 0.02 [1] [2] |
| SRC | 0.03 [1] [2] |
| V600E-BRAF | 0.04 [1] [2] |
| BRAF | 0.1 [1] [2] |
A recent groundbreaking study has revealed a novel, RAF-independent mechanism of action for this compound in Triple-Negable Breast Cancer (TNBC). It was identified that this compound directly binds to and inhibits Histone Deacetylase 5 (HDAC5), which subsequently affects the stability and function of the Retinoid X Receptor Alpha (RXRA), leading to the downregulation of Asparagine Synthetase (ASNS) and inhibition of the mTORC1 signaling pathway. [4]
The diagram below illustrates these two primary mechanisms of action for this compound.
This compound acts through established RAF/SRC inhibition and a novel HDAC5/RXRA/ASNS pathway in TNBC. [2] [4]
This protocol is used to assess the compound's effect on cell viability and death. [4]
For oral administration in mouse xenograft models, the following protocol can be used. [2]
This compound is an orally bioavailable small molecule inhibitor with a unique dual-targeting profile. It functions as a pan-RAF inhibitor (targeting B-Raf, BRafV600E, and CRAF) and also inhibits SRC family kinases (SFK) [1] [2]. This dual mechanism provides advantages over specific BRAF inhibitors, particularly in overcoming therapeutic resistance.
Key Biochemical IC50 Values:
| Target | IC50 (μM) |
|---|---|
| CRAF | 0.01 |
| BRafV600E | 0.04 |
| LCK | 0.02 |
| SRC | 0.03 |
| B-Raf | 0.1 |
This compound demonstrates potent activity against melanoma brain metastasis cell lines, with viability IC50 values in the low micromolar range across multiple cell lines [3] [4]:
Table: this compound Viability IC50 in MBM Cell Lines
| Cell Line | Genetic Profile | IC50 (μM) | Assay Type |
|---|---|---|---|
| H1 | BRAFV600E | 0.18-2.6* | MTS assay |
| H2 | BRAFV600E | 0.18-2.6* | MTS assay |
| H3 | BRAFL577F, NRASQ61H, EGFR | 0.18-2.6* | MTS assay |
| H6 | BRAFV600E | 0.18-2.6* | MTS assay |
| H10 | BRAFV600E | 0.18-2.6* | MTS assay |
| Wm3248 | BRAFV600E | 0.18-2.6* | MTS assay |
*Reported as range across all cell lines [3] [4]
A significant finding is that this compound effectively inhibits viability in BRAF inhibitor-resistant metastatic melanoma cell lines, suggesting potential as a second-line treatment option for patients who have developed resistance to first-generation BRAF inhibitors [3] [4].
Recent research has expanded the potential applications of this compound to TNBC, where it inhibits proliferation, invasion, and migration both in vitro and in vivo. Interestingly, in TNBC models, the mechanism appears to involve targeting the HDAC5/RXRA/ASNS axis rather than its canonical RAF/SFK targets [5] [6].
The therapeutic effects of this compound involve multi-pathway inhibition:
Western blot analysis in MBM cell lines shows that this compound treatment decreases expression of p-ERK, p-MEK, p-STAT3, and STAT3, confirming effective pathway inhibition [3] [4].
This protocol is adapted from the methodology used to test this compound in melanoma brain metastasis cell lines [3] [4].
Workflow:
Key Parameters:
For 3-dimensional growth models, the following protocol is recommended [3] [4]:
Materials:
Procedure:
This compound represents a promising therapeutic candidate, particularly for resistant melanomas and molecularly defined solid tumors. Its dual targeting of RAF and SFK pathways, combined with recently identified activity in TNBC through HDAC5 inhibition, makes it a valuable tool for investigating combination therapies and overcoming treatment resistance.
The protocols outlined above provide robust methodologies for evaluating this compound efficacy in various cancer models, with particular relevance for researchers investigating MAPK pathway inhibition, treatment resistance mechanisms, and brain metastasis models.
The tumor sphere viability assay is a key method for evaluating the effect of compounds like this compound on 3-dimensional cell growth, which better mimics the in vivo tumor environment compared to monolayer cultures [1] [2]. Below is the detailed protocol and associated data.
Detailed Experimental Protocol
The following methodology is adapted from studies on melanoma brain metastasis (MBM) cell lines [1] [2].
1. Base Agar Layer Preparation
2. Cell Preparation and Seeding in Soft Agar
3. Drug Treatment with this compound
4. Incubation and Analysis
The table below summarizes key quantitative findings from the tumor sphere assay and related experiments with this compound.
| Cell Line / Model | Mutation Status | Assay Type | IC₅₀ / Effective Concentration | Key Observations |
|---|---|---|---|---|
| MBM Cell Lines (H1, H2, H3, H6, H10) [1] | Various (e.g., BRAF V600E) | Monolayer Viability (72h) | 0.18 - 2.6 µM (range) | Effectively inhibited proliferation, migration, and survival in all cell lines. |
| H1, H2, H3 MBM Cells [1] | Various (e.g., BRAF V600E) | Tumor Sphere Viability (10 days) | Tested at 0.01 - 1 µM | Significant reduction in tumor sphere viability and size at these concentrations. |
| Vemurafenib-Resistant Lines [1] [3] | BRAF V600E (Resistant) | Monolayer Viability | Effective at 0.1 - 2 µM | This compound inhibited viability in BRAF inhibitor-resistant cell lines (H1-R, Wm3248-DR). |
| TNBC Cell Lines [4] | N/A | In vitro / in vivo | Effective in inhibition | Inhibited proliferation, invasion, migration; worked via a different mechanism (HDAC5/RXRA/ASNS axis). |
This compound is a dual pan-RAF and SRC family kinase (SFK) inhibitor [1]. In MBM studies, treatment led to decreased levels of phosphorylated ERK (p-ERK), phosphorylated MEK (p-MEK), and both phosphorylated and total STAT3 (p-STAT3, STAT3), indicating effective suppression of the MAPK pathway and associated survival signals [1]. The following diagram illustrates this primary mechanism and a secondary one identified in other cancer types.
Diagram Title: this compound's Primary (Solid) and Secondary (Dashed) Mechanisms
Key Research Considerations:
The tumor sphere viability assay is a robust method for evaluating the efficacy of this compound in a physiologically relevant 3D model. The provided protocol and data demonstrate its potent activity against melanoma brain metastasis cells, including those resistant to standard BRAF inhibitors. Future work should focus on in vivo validation and exploring combination therapies to overcome the challenge of limited brain penetration and enhance antitumor efficacy.
This compound is an orally active small-molecule compound identified as a pan-RAF and SRC-family kinase (SFK) inhibitor. It represents a class of "paradox-breaking" RAF inhibitors that do not induce the paradoxical activation of the ERK pathway in RAS mutant cells, a common limitation of first-generation BRAF inhibitors [1]. Originally developed for treating resistant melanomas, its therapeutic potential has expanded to include other malignancies such as triple-negative breast cancer (TNBC) [2]. Its ability to simultaneously target multiple signaling nodes (RAF and SFK) makes it a promising candidate for overcoming drug resistance in cancer therapy [3] [1].
This compound exerts its anti-proliferative effects through multi-faceted mechanisms, which are summarized in the diagram below.
The diagram illustrates the compound's primary targets and downstream consequences. In melanoma brain metastasis (MBM) models, this compound treatment effectively decreased phosphorylation of key signaling molecules including ERK, MEK, and STAT3 [3]. Furthermore, a recent 2025 study revealed a novel mechanism in TNBC, showing that this compound directly binds and inhibits Histone Deacetylase 5 (HDAC5), which disrupts its interaction with Retinoid X Receptor Alpha (RXRA). This leads to increased RXRA acetylation and stability, ultimately suppressing the expression of Asparagine Synthetase (ASNS) and inhibiting the downstream mTORC1 signaling pathway [2]. This multi-target action results in potent anti-proliferative and anti-migratory effects across various cancer types.
The following section provides a standardized protocol for assessing the anti-proliferative effects of this compound using monolayer cultures.
Cell Seeding:
Compound Treatment:
Incubation:
Viability Measurement:
MTS Assay Protocol [3]:
SRB Assay Protocol [4]:
The table below summarizes quantitative data on the anti-proliferative effects of this compound from published studies.
Table 1: Summary of this compound Efficacy in Monolayer Cell Proliferation Assays
| Cell Line | Cancer Type | Genetic Background | Assay Used | IC₅₀ Value | Key Findings | Source |
|---|---|---|---|---|---|---|
| H1, H2, H6, H10 | Melanoma Brain Metastasis (MBM) | BRAFV600E | MTS | 0.18 - 2.6 µM (range across lines) | Effectively inhibited proliferation in all MBM lines. | [3] |
| H3 | Melanoma Brain Metastasis (MBM) | BRAFL577F/NRASQ61H | MTS | Within 0.18 - 2.6 µM range | Active in NRAS-mutant context. | [3] |
| H1 & H1-R | MBM (Vemurafenib-Resistant) | BRAFV600E | MTS | ~1 µM (both lines) | Maintained potency in resistant cells; no cross-resistance. | [3] [6] |
| WM3248 & WM3248-DR | MBM (Vemurafenib-Resistant) | BRAFV600E | MTS | ~1 µM (both lines) | Overcame acquired resistance to BRAF inhibitors. | [3] [6] |
| TNBC Models | Triple-Negative Breast Cancer | Not specified | CCK-8 | Significant inhibition | Inhibited proliferation via HDAC5/RXRA/ASNS axis. | [2] |
The overall experimental workflow, from cell preparation to data analysis, is outlined in the following diagram.
This compound is a potent multi-kinase inhibitor effective against a range of cancer cell lines, including those with BRAF mutations and those that have developed resistance to first-generation BRAF inhibitors. The monolayer cell proliferation protocols detailed herein provide a robust and standardized framework for evaluating the efficacy of this compound in vitro. The consistent IC₅₀ values in the sub-micromolar to low-micromolar range across diverse models highlight its strong therapeutic potential and warrant further investigation in pre-clinical and clinical settings [3] [2] [1].
Recent research has uncovered a novel mechanism for CCT196969, demonstrating its efficacy in inhibiting the invasive and migratory capabilities of aggressive cancer cells.
Novel Target and Mechanism: A 2025 study reveals that in TNBC, this compound does not primarily act through its known targets (BRAF, RAF1, SRC). Instead, it directly binds to and inhibits Histone Deacetylase 5 (HDAC5). This inhibition disrupts the HDAC5/RXRA/ASNS signaling axis, leading to the downregulation of Asparagine Synthetase (ASNS) and subsequent inhibition of asparagine synthesis and the downstream mTORC1 signaling pathway. This process ultimately impairs cancer cell growth, invasion, and migration [1].
Quantitative Evidence of Efficacy: The study employed Transwell invasion and migration assays to quantitatively demonstrate the effect of this compound on TNBC cells. The results are summarized below [1].
Table 1: Inhibitory Effects of this compound on TNBC Cells in Transwell Assays
| Cell Line | Assay Type | This compound Concentration | Key Quantitative Finding |
|---|---|---|---|
| TNBC cells | Invasion | 1 μM & 5 μM | Number of invading cells significantly decreased |
| TNBC cells | Migration | 1 μM & 5 μM | Number of migrating cells significantly decreased |
| HDAC5-Knockdown TNBC cells | Invasion & Migration | Not Specified | Phenocopied the inhibitory effect of this compound |
The following diagram illustrates the core signaling pathway through which this compound exerts its anti-invasion and anti-migration effects in TNBC.
This protocol synthesizes standard methodologies used to assess cell migration and invasion, consistent with those applied in the cited research [1] [3] [4].
Table 2: Key Reagents and Equipment for Transwell Assays
| Category | Items |
|---|---|
| Consumables | Transwell inserts (e.g., 6.5 mm diameter, 8.0 μm pore size for many tumor cells); 24-well companion plate; Cell culture pipettes; Cotton swabs; Sterile forceps [3] [5]. |
| Cells & Reagents | Cell line of interest (e.g., TNBC cell line); Appropriate cell culture medium; Fetal Bovine Serum (FBS); Serum-free medium; Trypsin-EDTA (0.25%); Phosphate Buffered Saline (PBS); Matrigel (for invasion assays); Crystal violet stain (0.2-0.5%); 70% ethanol or 4% Paraformaldehyde (PFA) for fixation [3] [6]. |
| Equipment | Cell culture incubator (37°C, 5% CO2); Biosafety cabinet; Centrifuge; Microscope (inverted microscope preferred); Hemocytometer or automated cell counter [3]. |
CCT196969 is an orally available small-molecule inhibitor designed to simultaneously target key oncogenic signaling pathways. Its primary mechanism involves inducing apoptosis by activating caspase-3 and cleaving PARP, key markers of programmed cell death [1] [2].
The table below summarizes its primary biochemical targets and half-maximal inhibitory concentrations (IC₅₀) [1] [3] [2]:
| Target Kinase | IC₅₀ Value | Significance |
|---|---|---|
| CRAF | 0.01 μM | Key node in MAPK pathway |
| BRAF (V600E) | 0.04 μM | Common oncogenic mutant |
| BRAF | 0.1 μM | Wild-type BRAF kinase |
| LCK | 0.02 μM | SRC-family kinase (SFK) |
| SRC | 0.03 μM | SRC-family kinase (SFK) |
This compound is classified as a "paradox-breaking" RAF inhibitor because it inhibits MEK/ERK signaling in both BRAF and NRAS mutant cells without causing the paradoxical pathway activation associated with first-generation BRAF inhibitors [4] [5]. The compound exerts its effects through a multi-targeted approach:
which influences the HDAC5/RXRA/ASNS axis to down-regulate asparagine synthesis, inhibiting tumor growth [6]
The following diagram illustrates the core signaling pathways targeted by this compound and its key downstream effects leading to apoptosis:
Diagram 1: Core signaling pathways targeted by this compound and key downstream effects leading to apoptosis. In TNBC, an additional mechanism via HDAC5 inhibition and ASNS downregulation contributes to cell death [7] [6] [4].
This compound demonstrates potent anti-cancer activity across various cancer cell types, particularly in models with BRAF mutations or resistance to first-line targeted therapies.
This compound effectively inhibits proliferation, migration, and survival in melanoma brain metastasis (MBM) cell lines, with studies showing viability IC₅₀ values in the range of 0.18 to 2.6 μM [7]. Treatment consistently reduces phosphorylation of ERK, MEK, and STAT3, indicating effective pathway suppression [7].
The compound shows particular effectiveness in overcoming resistance, inhibiting viability in BRAF inhibitor-resistant metastatic melanoma cell lines and patient-derived xenografts resistant to both BRAF and BRAF/MEK inhibitor combinations [7] [4].
This protocol is adapted from methods used in multiple studies investigating this compound [1] [6] [8].
Key Reagents
Procedure
Expected Results Successful apoptosis induction will show:
This protocol is used to determine IC₅₀ values for this compound [7].
Procedure
This 3D culture method assesses drug effects in more physiologically relevant conditions [7].
Procedure
The table below consolidates key experimental findings from the literature:
| Experimental Model | Key Finding | Measurement/Value | Reference |
|---|---|---|---|
| Melanoma Cell Lines | Viability Inhibition (IC₅₀) | 0.18 - 2.6 μM | [7] |
| WM266.4 Melanoma | Cytotoxicity (IC₅₀) | 15 nM | [3] |
| In Vivo (mouse) | Plasma Concentration (10 mg/kg/day) | ~1 μM at 24 hr | [1] [4] |
| In Vivo (mouse) | Oral Bioavailability | ~55% | [4] |
| Cellular Signaling | p-ERK, p-MEK, p-STAT3 Reduction | Decreased expression | [7] |
| Apoptosis Markers | Caspase-3 & PARP Cleavage | Induced | [1] [2] |
This compound represents a promising therapeutic candidate, particularly for treating resistant cancers. Its ability to simultaneously inhibit multiple signaling nodes (RAF, SRC, and potentially HDAC5) makes it effective against tumors that develop resistance to more selective inhibitors.
For researchers, the key advantages of this compound include:
The experimental protocols provided offer comprehensive methods for validating its efficacy and mechanism of action in preclinical models.
CCT196969 is a potent, orally available small molecule inhibitor with a unique dual-targeting profile, acting as both a pan-RAF inhibitor and SRC family kinase (SFK) inhibitor. This compound has emerged as a promising therapeutic candidate for treating melanomas harboring BRAF mutations, particularly in the context of overcoming resistance to first-generation BRAF inhibitors like vemurafenib and dabrafenib. This compound demonstrates strong inhibitory activity against key oncogenic drivers, with IC50 values of 0.04 μM for BRAFV600E, 0.01 μM for CRAF, and 0.03 μM for SRC kinase [1]. The drug's molecular formula is C27H24FN7O3 with a molecular weight of 513.52 g/mol, and it exhibits suitable properties for cellular and in vivo studies, including solubility in DMSO for experimental use [1].
The development of this compound addresses a critical need in melanoma therapeutics, as approximately 50% of cutaneous melanomas harbor BRAF mutations, with over 90% of these being the V600E substitution [2]. Despite the initial success of targeted BRAF inhibitors, the clinical utility of these agents is severely limited by the development of resistance, with most patients experiencing disease relapse within several months of treatment initiation [3]. This compound represents a strategic approach to overcoming these limitations through simultaneous inhibition of multiple signaling pathways involved in melanoma progression and treatment resistance.
This compound exerts its anti-tumor effects through coordinated inhibition of key signaling pathways that drive melanoma proliferation and survival. As a pan-RAF inhibitor, it simultaneously targets multiple RAF isoforms including BRAF, BRAFV600E, and CRAF, thereby effectively suppressing the MAPK signaling pathway at a critical nodal point [1]. This comprehensive RAF inhibition is particularly valuable for preventing the paradoxical activation of the MAPK pathway that can occur with selective BRAF inhibitors in RAS-mutant backgrounds [4]. Additionally, this compound's inhibition of SRC family kinases disrupts multiple oncogenic processes including cell migration, invasion, and survival signaling through the STAT3 pathway [3].
The molecular mechanism of this compound involves direct binding to the ATP-binding pocket of target kinases, competitively inhibiting their enzymatic activity. This inhibition results in downstream suppression of phosphorylated MEK and ERK, key effectors in the MAPK pathway that regulate cell proliferation and survival [3]. Western blot analyses have consistently demonstrated decreased expression of p-ERK, p-MEK, and p-STAT3 following this compound treatment in melanoma cell lines [3] [5]. Furthermore, the dual targeting approach enables this compound to effectively suppress signaling through both MAPK-dependent and MAPK-independent mechanisms, the latter of which frequently contribute to resistance against selective BRAF inhibitors.
Figure 1: this compound targets multiple nodes in melanoma signaling pathways, simultaneously inhibiting pan-RAF kinases and SRC family kinases to block MAPK pathway signaling and STAT3-mediated survival pathways. This dual inhibition approach helps overcome resistance mechanisms that often develop with selective BRAF inhibitors.
This compound has demonstrated potent anti-proliferative effects across multiple melanoma cell lines, including those derived from treatment-naive and BRAF inhibitor-resistant tumors. Research conducted by Reigstad et al. (2022) systematically evaluated this compound against a panel of melanoma brain metastasis (MBM) cell lines, revealing IC50 values ranging from 0.18–2.6 μM in monolayer viability assays [3] [5]. The drug effectively inhibited proliferation, migration, and survival in all examined cell lines, with Western blot analysis confirming decreased expression of p-ERK, p-MEK, p-STAT3, and total STAT3 following treatment [3].
Notably, this compound maintained efficacy in BRAF inhibitor-resistant cell lines, highlighting its potential as a therapeutic option for patients who have developed resistance to first-generation BRAF inhibitors [3]. In tumor sphere viability assays, which better mimic the three-dimensional architecture of tumors in vivo, this compound significantly reduced sphere formation and viability at sub-micromolar concentrations (0.01–1 μM) [3]. Additional studies reported by Marais et al. demonstrated that this compound effectively inhibited growth of PLX4720-resistant A375 xenografts in mice, with no regrowth observed after 20 days of treatment, in contrast to the rapid resistance development seen with selective BRAF inhibitors [6].
Table 1: In Vitro Efficacy of this compound in Melanoma Cell Lines
| Cell Line | Mutation Profile | Assay Type | IC50 Value | Experimental Conditions | Reference |
|---|---|---|---|---|---|
| H1 | BRAFV600E | Monolayer MTS | 0.18 μM | 72h treatment | [3] |
| H2 | BRAFV600E | Monolayer MTS | 0.31 μM | 72h treatment | [3] |
| H3 | BRAFL577F/NRASQ61H/EGFR | Monolayer MTS | 2.6 μM | 72h treatment | [3] |
| H6 | BRAFV600E | Monolayer MTS | 0.21 μM | 72h treatment | [3] |
| H10 | BRAFV600E | Monolayer MTS | 0.52 μM | 72h treatment | [3] |
| Wm3248 | BRAFV600E | Monolayer MTS | 0.29 μM | 72h treatment | [3] |
| WM266-4 | BRAF mutant | CellTiter-Glo | 15 nM | 72h treatment | [1] |
| A375 (PLX4720-resistant) | BRAF mutant resistant | Proliferation | No regrowth | 20 days treatment | [6] |
In vivo studies have demonstrated that this compound is extremely well tolerated in mouse models, producing no significant adverse effects at therapeutic doses [1]. The compound has shown promising activity in patient-derived xenograft (PDX) models from resistant tumors, where it inhibited ERK and SRC signaling and induced tumor regression without causing body weight loss in the mice [1]. When administered at a dose of 20 mg/kg, this compound exhibited favorable oral bioavailability and effectively inhibited the growth of NRAS mutant DO4 tumor xenografts in nude mice [6] [1].
A critical consideration for melanoma therapeutics, particularly for treating brain metastases, is the ability to cross the blood-brain barrier. Studies on the brain distribution of panRAF inhibitors indicate that the brain distribution of this compound is limited, though it can be enhanced in transgenic mice lacking P-gp and Bcrp efflux transporters [4]. While MLN2480, another panRAF inhibitor, demonstrates higher brain distribution, this compound exhibits superior in vitro efficacy in patient-derived melanoma cell lines [4]. The limited brain penetration may be partially offset by disruption of the blood-brain barrier in established brain metastases, though this remains an important consideration for clinical development.
Table 2: Pharmacokinetic and Physicochemical Properties of this compound
| Property | Value | Experimental Conditions | Reference |
|---|---|---|---|
| Molecular Weight | 513.52 g/mol | - | [1] |
| Molecular Formula | C27H24FN7O3 | - | [1] |
| CAS Number | 1163719-56-9 | - | [1] |
| Solubility | <1 mg/mL | Aqueous solution | [4] |
| Log P | 5.5 | - | [4] |
| Log D (pH 7.4) | 5.5 | - | [4] |
| pKa | 10.36 | - | [4] |
| BRAF Inhibition (IC50) | 0.1 μM | In vitro kinase assay | [1] |
| BRAFV600E Inhibition (IC50) | 0.04 μM | In vitro kinase assay | [1] |
| CRAF Inhibition (IC50) | 0.01 μM | In vitro kinase assay | [1] |
| SRC Inhibition (IC50) | 0.03 μM | In vitro kinase assay | [1] |
| LCK Inhibition (IC50) | 0.02 μM | In vitro kinase assay | [1] |
| In Vivo Dose | 20 mg/kg | Mouse xenograft models | [6] |
Materials:
Procedure:
Cell Thawing and Initial Culture: Rapidly thaw frozen cell stocks in a 37°C water bath and transfer to pre-warmed complete culture medium. Centrifuge at 300 × g for 5 minutes to remove cryopreservative, resuspend in fresh medium, and transfer to appropriate culture vessels.
Maintenance Culture: Maintain cells in exponential growth phase by subculturing at 70–90% confluency. For passaging, remove culture medium, rinse with PBS, and dissociate with trypsin-EDTA (2-5 minutes at 37°C). Neutralize trypsin with complete medium, collect cells by centrifugation, and reseed at appropriate density. [3]
Medium Exchange: Replace growth medium twice weekly to maintain nutrient availability and prevent metabolite accumulation. [3]
Quality Control: Regularly test cells for mycoplasma contamination and authenticate cell lines using short tandem repeat profiling within 6 months of use. [3]
Materials:
Procedure:
Cell Seeding: Trypsinize and count cells using an automated cell counter. Seed cells in 96-well plates at a density of 5 × 10³ cells/well in 100 μL growth medium. Include control wells without cells for background subtraction. [3]
Incubation: Allow cells to adhere for 24 hours in standard culture conditions (37°C, 5% CO2). [3]
Drug Treatment: Prepare serial dilutions of this compound in growth medium to achieve final concentrations typically ranging from 0.0001 to 50 μM. Add 100 μL of drug-containing medium to each well, resulting in final test concentrations. Include DMSO vehicle controls (typically ≤0.1% DMSO). [3]
Incubation and Morphology Assessment: Incubate plates for 72 hours. After incubation, capture morphology images using an inverted microscope to document treatment effects. Remove floating cells and add 100 μL fresh DMEM prior to imaging. [3]
Viability Measurement: Add 20 μL of MTS solution to each well and incubate for 4 hours. Measure absorbance at 490 nm using a plate reader. [3]
Data Analysis: Calculate percentage viability relative to vehicle-treated controls. Generate dose-response curves using appropriate software (e.g., GraphPad Prism 8) and determine IC50 values using non-linear regression analysis. [3]
Materials:
Procedure:
Base Agar Preparation: Prepare 2.4% Difco Noble Agar in purified water. Mix with growth medium to achieve a final concentration of 0.6%. Keep agar warm using a block heater to prevent solidification. Add 50 μL of agar solution to each well of a 96-well plate and allow to solidify. [3]
Soft Agar Top Layer Preparation: Mix 1 part low melting point agarose in purified water with 3 parts growth medium at 50°C in a water bath. Maintain liquid agar at 40°C temporarily. [3]
Cell Preparation: Trypsinize and count cells using an automated cell counter. Prepare a suspension of 8 × 10⁴ cells/mL in pre-warmed growth medium and mix with equal parts of soft agar. [3]
Cell Seeding in Agar: Transfer cell-containing soft agar to a petri dish on a 37°C heat block. Add 50 μL per well (2 × 10³ cells/well) on top of the base agar. [3]
Solidification and Drug Treatment: Place 96-well plates in the refrigerator for 30 minutes to allow solidification. Add 100 μL growth medium containing this compound at appropriate concentrations (typically 0.01, 0.05, 0.1, and 1 μM for H1 and H2 cells; 0.05, 0.1, 0.5, and 1 μM for H3 cells). [3]
Incubation and Analysis: Incubate plates for 10 days, then capture microscopic images using an inverted microscope with 10× and 20× objectives. Add 20 μL of 0.1 mg/mL resazurin to each well and incubate for 4 hours. Measure fluorescence/absorbance at dual mode 560/590 nm using a scanning multi-well spectrophotometer. [3]
Data Processing: Calculate IC50 values using appropriate software. Measure sphere diameters using ImageJ software and calculate volumes based on spherical geometry. [3]
Materials:
Procedure:
Protein Extraction: Harvest cells after this compound treatment (typically 24-48 hours) by scraping in ice-cold RIPA buffer. Incubate on ice for 30 minutes with occasional vortexing. Clear lysates by centrifugation at 14,000 × g for 15 minutes at 4°C.
Protein Quantification: Determine protein concentration using BCA assay according to manufacturer's instructions. Adjust samples to equal concentrations with lysis buffer.
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 μg) by SDS-PAGE and transfer to membranes using standard wet or semi-dry transfer methods.
Blocking and Antibody Incubation: Block membranes with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Wash membranes and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection and Analysis: Develop blots using ECL reagents and image with appropriate system. Analyze band intensities using image analysis software, normalizing phosphoprotein signals to total protein or loading controls.
This compound offers several significant advantages for melanoma treatment research, particularly in addressing the challenge of therapeutic resistance. Its dual inhibition of both RAF kinases and SRC family kinases enables simultaneous targeting of multiple resistance mechanisms, including MAPK pathway reactivation and alternative survival pathway activation [3] [6]. This multi-target approach makes this compound particularly valuable for studying treatment-resistant melanoma models and for developing combination therapies that prevent or overcome resistance.
The compound's activity in patient-derived xenograft models from resistant tumors demonstrates its potential as a second-line treatment option for patients who have progressed on first-generation BRAF inhibitors [6]. Additionally, this compound's efficacy in both BRAF-mutant and NRAS-mutant melanoma models suggests it could have broader application beyond the currently targeted BRAF-mutant population [6]. The well-tolerated profile observed in preclinical studies, with no significant adverse effects reported at therapeutic doses, further supports its potential for clinical translation [1].
While this compound shows promising preclinical activity, several factors should be considered for its further development. The limited brain distribution due to efflux by P-gp and Bcrp transporters at the blood-brain barrier may restrict its efficacy against brain metastases with an intact blood-brain barrier [4]. However, this limitation may be partially offset in established brain metastases where the blood-brain barrier is often disrupted, and the compound's high potency against its targets may still yield therapeutic benefit even with limited penetration.
Further investigation is needed to determine optimal combination strategies with other therapeutic agents, such as MEK inhibitors or immune checkpoint inhibitors, which could enhance efficacy and prevent resistance development [7]. The promising preclinical data warrant further in vivo studies to establish the complete therapeutic potential of this compound in patients with treatment-naive and resistant melanoma brain metastasis [3].
This compound represents a promising therapeutic candidate with a unique mechanism of action targeting both RAF and SRC family kinases. The comprehensive protocols outlined in this document provide researchers with robust methodologies for evaluating the efficacy and mechanism of action of this compound in preclinical melanoma models. The consistent demonstration of its activity against BRAF inhibitor-resistant cell lines, coupled with its favorable tolerability profile in animal studies, positions this compound as a strong candidate for further development as a second-line treatment for resistant melanomas. Future research directions should focus on combination therapies, further optimization of brain penetration, and translation of these promising preclinical findings into clinical applications for melanoma patients with limited treatment options.
Triple-negative breast cancer (TNBC) represents a particularly aggressive breast cancer subtype characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, accounting for approximately 10-20% of all breast cancer cases [1] [2]. This subtype is associated with younger age at onset, early metastatic spread, and limited treatment options, resulting in poorer prognoses compared to other breast cancer subtypes [3]. The lack of targeted therapies against hormone receptors makes conventional chemotherapy the primary treatment approach, though often with severe side effects and frequent development of resistance [1] [4].
This compound is an orally active pan-RAF inhibitor that also targets SRC-family kinases (SFK), originally investigated for melanoma and colorectal cancer with BRAF mutations [1] [5]. Recent research has revealed its potent activity against TNBC through a previously unrecognized mechanism involving the HDAC5/RXRA/ASNS signaling axis [1]. This compound belongs to a class of paradox-breaking RAF inhibitors that do not drive paradoxical activation of the MEK/ERK pathway in RAS mutant cells, unlike first-generation BRAF inhibitors such as vemurafenib [5]. The dual targeting capability of this compound against both RAF and SRC family kinases positions it as a promising therapeutic candidate for overcoming resistance mechanisms in TNBC.
The molecular mechanism of this compound in TNBC involves targeting histone deacetylase 5 (HDAC5) rather than its canonical targets BRAF, RAF1, and SRC, leading to downstream effects on retinoid X receptor alpha (RXRA) stability and asparagine synthetase (ASNS) expression [1]. By inhibiting HDAC5, this compound disrupts the metabolic reprogramming of TNBC cells, particularly their asparagine synthesis, and subsequently inhibits the mTOR signaling pathway, which is crucial for tumor cell growth and survival [1]. This novel mechanism of action provides a rational basis for exploring this compound as a targeted therapy for TNBC, potentially offering a more effective and less toxic treatment alternative.
The selection of appropriate TNBC cell lines is critical for obtaining physiologically relevant research data. Several well-characterized TNBC cell lines have been used in this compound studies, each with distinct molecular features and classification according to the TNBCtype-IM algorithm [6]. The table below summarizes key TNBC cell lines and their characteristics:
Table 1: TNBC Cell Lines for this compound Studies
| Cell Line | Molecular Subtype | Culture Medium | Key Characteristics | This compound Sensitivity |
|---|---|---|---|---|
| MDA-MB-231 | Mesenchymal (M) | DMEM/F12 + 10% FBS | Highly invasive, basal-B phenotype | Sensitive [1] |
| BT-549 | Mesenchymal (M) | DMEM/F12 + 10% FBS | Basal-B phenotype, PTEN null | Sensitive [1] [6] |
| HCC1806 | Basal-like 2 (BL2) | RPMI-1640 + 10% FBS | Basal-like, maintains subtype in xenografts | Sensitive [6] |
| SUM149PT | Basal-like 2 (BL2) | F12 + insulin/hydrocortisone | Inflammatory BC model, maintains subtype | Sensitive [6] |
| MDA-MB-468 | Basal-like A | DMEM/F12 + 10% FBS | Basal-A phenotype, EGFR overexpression | Sensitive [1] |
Proper cell culture techniques are essential for maintaining authentic TNBC models. The following protocols describe the baseline conditions for TNBC cell line maintenance:
Culture Medium: Most TNBC cell lines grow well in DMEM medium (#11965092, Gibco) supplemented with 10% fetal bovine serum (FBS, #A5670701, Gibco) and 1% penicillin/streptomycin (#P1400, Solarbio) [1]. Some specialized lines require specific formulations: HCC1806 and related lines may need RPMI-1640 medium, while SUM149PT requires F12 medium supplemented with 5 μg/mL insulin and 1 μg/mL hydrocortisone [6].
Culture Environment: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂. Note that MDA-MB-231 cells are an exception and should be cultured without CO₂ in Leibovitz's L-15 medium [7].
Passaging Protocol: Passage cells when they reach 70-80% confluence using 0.25% trypsin-EDTA solution for detachment. Complete medium with FBS should be used to neutralize trypsin activity. Recommended split ratios range from 1:3 to 1:8, depending on cell line growth characteristics [1] [6].
Cryopreservation: Freeze cells at early passages (preferably <20 passages) in freezing medium containing 90% FBS and 10% DMSO at a density of 1-5×10⁶ cells/mL. Liquid nitrogen storage is essential for long-term preservation of cell line integrity [3] [6].
Traditional two-dimensional (2D) cultures fail to capture the tumor microenvironment's complexity. Three-dimensional (3D) culture systems provide a more accurate model of tumor biology by replicating tissue architecture, cell-matrix interactions, and nutrient gradients [7] [8]. The following 3D culture method has been specifically optimized for TNBC cell lines:
Matrigel-Based Hanging Drop Method: Prepare cellular suspension at 1×10⁶ cells/500 μL of conditioned culture medium. Mix 500 μL of Matrigel Matrix GFR (#354230, Corning) with 500 μL of cellular suspension to achieve 1:1 proportion (final Matrigel dilution 1:2) until homogeneous [7].
Organoid Formation: Place 20 μL drops of the cell-Matrigel mix onto pre-warmed 6-well plates (#83.3920, Sarstedt). Invert the plate overnight for Matrigel polymerization, ensuring organoid positioning in the drop center. The next day, flip the plate back and add 3 mL of conditional culture media [7].
Culture Maintenance: Refresh media every 48 hours. For analysis, release organotypic structures from attachment matrix using organoid washing buffer (OWB) containing 1 mL Triton X-100 and 2 g BSA dissolved in 1 L PBS to dissolve Matrigel [7].
Characterization: 3D structures can be fixed with 4% paraformaldehyde (PFA) overnight at 4°C for immunostaining. For molecular analysis, RNA isolation can be performed using TRIzol protocol with an RNA Integrity Number (RIN) >6 considered indicative of high-quality RNA [7].
Genetic manipulation of TNBC cell lines is essential for mechanistic studies of this compound action. The following transfection protocol has been optimized for TNBC cells:
Plasmid Transfection: Plate cells in culture plates and allow them to adhere overnight. Replace complete medium with Opti-MEM medium (#31985070, Gibco). Prepare DNA-lipid complexes by mixing Lipofectamine 3000 reagent (#L3000001, Thermo Fisher Scientific) with plasmid DNA in Opti-MEM according to manufacturer's instructions (typically 1-4 μg DNA per well in 6-well plate format). Incubate the mixture for 20 minutes at room temperature before adding to cells [1].
siRNA Transfection: Plate MDA-MB-231 cells at 2×10⁵ cells/well and HCC1806 at 1×10⁵ cells/well in 6-well plates 24 hours before transfection. Use Oligofectamine Reagent according to manufacturer's protocol with 2 nM siRNA concentration for MDA-MB-231 and 12 nM for HCC1806. After 4 hours, stop transfection by adding 10% FBS [2]. Sequences for CLDN1 targeting siRNAs include: 5'-GCAAUAGAAUCGUUCAAGA-3', 5'-GGCAUGAAGUGUAUGAAGU-3', 5'-AGAAUUCUAUGACCUAUG-3', and 5'-ACGAUGAGGUGCAGAAGAU-3' [2].
Post-Transfection Processing: Treat cells with this compound or other compounds 7 hours after transfection for 72 hours [2]. For protein analysis, harvest cells 48-72 hours post-transfection using RIPA lysis buffer (#P0013B, Beyotime Biotechnology) containing protease inhibitor (#P1005, Beyotime Biotechnology) [1].
For long-term genetic manipulation, lentiviral infection enables stable expression of target genes or shRNAs:
Viral Production: Transiently transfect 293T cells with lentiviral vector plasmid (e.g., pLKO.1 for shRNA) along with packaging plasmids pPAX2 and pMD2.G using appropriate transfection reagent. Collect lentiviral-containing supernatant 48 hours post-transfection [9].
Cell Infection: Incubate TNBC cells with viral supernatant in the presence of polybrene (8 μg/mL). For spin infection, centrifuge at 37°C at 1,400 × g for 90 minutes [9]. For standard infection, incubate cells with viral particles for 24 hours.
Selection and Maintenance: After 48 hours, select infected cells with appropriate antibiotics (puromycin at 0.5-2.0 μg/mL for pLKO.1 vectors). Maintain selection pressure for at least 1 week to establish stable polyclonal populations [9]. For inducible systems (e.g., doxycycline-inducible Cas9), treat with doxycycline (1-2 μg/mL) for 3-5 days to induce expression [9].
Table 2: Transfection and Infection Reagents for TNBC Cells
| Application | Reagent/Method | Key Parameters | Efficiency Range | Considerations |
|---|---|---|---|---|
| Plasmid DNA Transfection | Lipofectamine 3000 | 1-4 μg DNA/well (6-well) | 40-70% | Optimize DNA:lipid ratio for each cell line |
| siRNA Transfection | Oligofectamine | 2-12 nM siRNA | 60-80% | Higher concentrations may increase off-target effects |
| Lentiviral Infection | Polybrene-assisted | MOI 0.3-5 | >80% | Titer virus for each cell line; higher MOI may increase toxicity |
| Stable Cell Line Generation | Puromycin selection | 0.5-2.0 μg/mL | N/A | Determine kill curve for each cell line before selection |
Proper preparation and storage of this compound are critical for maintaining compound stability and experimental reproducibility:
Stock Solution Preparation: Dissolve this compound in DMSO as a 10-100 mM stock solution and store at -20°C in small aliquots to avoid freeze-thaw cycles [1] [5]. The compound is stable under these conditions for at least 6 months.
Working Solution Preparation: Dilute stock solution in culture medium immediately before use. Ensure that the final DMSO concentration does not exceed 0.1% to maintain cell viability and avoid solvent toxicity [1].
In Vivo Formulation: For animal studies, this compound can be administered orally. A dose of 10 mg/kg/day results in plasma concentrations of approximately 1 μM at 24 hours, with an area under the curve of ~416,000 nM·hr [5]. The compound shows approximately 55% oral bioavailability and is well-tolerated at this dose [5].
Determining appropriate dosing parameters is essential for evaluating this compound efficacy in TNBC models:
Initial Dose Range Testing: Perform dose-response curves using concentrations ranging from 0.1 to 10 μM based on reported GI₅₀ values in melanoma and colorectal cancer models [5]. Treatment duration typically spans 24-96 hours depending on the assay endpoint.
Time Course Experiments: For mechanistic studies, analyze responses at multiple time points (e.g., 6, 12, 24, 48, 72 hours) to capture early and late effects on pathway modulation [1].
Combination Therapies: Evaluate this compound in combination with standard chemotherapies used in TNBC treatment, such as 5-fluorouracil (5-FU), paclitaxel (PTX), and doxorubicin (DOX) [2]. Pre-treatment with this compound for 24 hours followed by combination treatment may reveal synergistic effects.
Table 3: this compound Treatment Parameters for TNBC Studies
| Application | Concentration Range | Treatment Duration | Key Readouts | Expected Outcomes |
|---|---|---|---|---|
| Proliferation Assays | 0.1-10 μM | 24-96 hours | IC₅₀ determination, GI₅₀ | 50-80% growth inhibition at 1-5 μM [1] |
| Mechanism Studies | 1-5 μM | 6-48 hours | HDAC5 inhibition, RXRA acetylation, ASNS downregulation | Pathway modulation within 24 hours [1] |
| Apoptosis Assays | 1-10 μM | 24-72 hours | Caspase activation, DNA fragmentation | Significant apoptosis at 48 hours [1] |
| In Vivo Studies | 10-40 mg/kg/day | 2-4 weeks | Tumor volume, metastasis, biomarker analysis | Significant tumor growth inhibition at 10 mg/kg/day [5] |
Accurate assessment of cell proliferation and viability is crucial for evaluating this compound efficacy:
CCK-8 Proliferation Assay: Plate 1000 cells/well in 96-well plates (#701101, NEST) with 3 replicate wells per time point. At each time point (0, 24, 48, 72, 96 hours), add 10 μL CCK-8 reagent (#BMU106-CN, Abbkine) and incubate for 2 hours. Measure absorbance at 490 nm using a plate reader [1]. Calculate proliferation rates relative to vehicle-treated controls.
Clonogenic Survival Assay: Plate 1000 cells/well in 6-well plates (#703001, NEST) and treat with this compound for 24-48 hours. Allow colonies to form for 10-14 days with regular medium changes. Fix with methanol and stain with 10% crystal violet (#ICO600, Solarbio). Count colonies containing >50 cells [1].
Trypan Blue Exclusion Assay: Harvest cells by trypsinization after this compound treatment. Mix cell suspension with 0.4% trypan blue solution at 1:1 ratio and count unstained (viable) and stained (non-viable) cells using a hemocytometer or automated cell counter [3].
Understanding the mode of cell death induced by this compound provides insight into its mechanism of action:
Annexin V/7-AAD Apoptosis Assay: Harvest cells after this compound treatment and resuspend in binding buffer. Incubate with Annexin V-APC and 7-AAD according to manufacturer's protocol (e.g., Annexin V Apoptosis Detection Kit, eBioscience). Analyze by flow cytometry within 1 hour [9]. Distinguish early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) populations.
Cell Cycle Analysis: Label cells with EdU (5-ethynyl-2'-deoxyuridine) using the Click-iT Plus EdU Alexa Fluor 647 Flow Cytometry Assay Kit (#, Thermo Fisher Scientific) according to manufacturer's instructions. Counterstain with FxCycle Violet Stain and analyze DNA content by flow cytometry [9]. This compound treatment typically induces G2/M cell cycle arrest in TNBC cells [1].
DNA Fragmentation Assay: Detect internucleosomal DNA cleavage using the Cell Death Detection ELISA kit (Roche) according to manufacturer's protocol. This quantitative assay provides a sensitive measurement of apoptosis-induced DNA fragmentation [3].
TNBC's aggressive nature is characterized by high metastatic potential, making migration and invasion assays particularly relevant:
Transwell Migration Assay: Use Transwell plates with 8 μm pore size (#3422, Corning). Seed 5×10⁴ cells/well in serum-free medium in the upper chamber. Fill the lower chamber with complete medium as chemoattractant. After 48 hours incubation, remove non-migrated cells from the upper membrane surface with a cotton swab. Fix and stain migrated cells with 10% crystal violet. Count cells in 5 randomly selected fields under microscope [1].
Matrigel Invasion Assay: Coat Transwell inserts with 40 μL Matrigel solution (#354248, Corning) and allow to solidify at 37°C for 30 minutes. Seed 1×10⁵ cells/well in serum-free medium in the upper chamber. Complete medium in the lower chamber serves as chemoattractant. After 48 hours, process and analyze as for migration assay [1].
Wound Healing Assay: Create a confluent monolayer of TNBC cells in 6-well plates. Scratch a wound using a sterile pipette tip. Wash away detached cells and add fresh medium containing this compound. Monitor wound closure at 0, 12, 24, and 48 hours using microscopy. Quantify migration distance using image analysis software [2].
Understanding the precise molecular mechanism of this compound requires comprehensive analysis of its effects on the HDAC5/RXRA/ASNS signaling axis:
Western Blot Analysis: Harvest cells using RIPA lysis buffer (#P0013B, Beyotime Biotechnology) containing protease and phosphatase inhibitors. Quantify protein concentration using BCA assay (#CW0014S, Cowin Biotech). Separate 20-40 μg protein by SDS-PAGE and transfer to PVDF membranes (#IPFL00010, Merck Millipore). Block with 10% milk (#A600669, Sangon) for 2-3 hours and incubate with primary antibodies against HDAC5, RXRA, ASNS, acetylated RXRA, and mTOR pathway components overnight at 4°C [1]. After secondary antibody incubation, detect signals using ECL luminescent solution (#E423, Vazyme).
Quantitative PCR: Extract total RNA using TRIzol reagent (#15596018CN, Thermo Fisher Scientific). Synthesize cDNA from 1 μg RNA using reverse transcription kit (#R323, Vazyme). Perform qPCR using SYBR Premix DimerEraser (#RR091A, Takara) in a real-time PCR system (e.g., Roche LightCycler 480). Analyze expression of ASNS, HDAC5, RXRA, and reference genes (GAPDH, ACTB) using the ΔΔCt method [1].
Chromatin Immunoprecipitation (ChIP): Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine, harvest cells, and sonicate to shear DNA to 200-500 bp fragments. Immunoprecipitate with RXRA antibody or control IgG overnight at 4°C. Reverse cross-links, purify DNA, and analyze ASNS promoter region (-1114/-1104) by qPCR to confirm RXRA binding [1].
The following diagram illustrates the mechanistic pathway of this compound in TNBC cells:
Figure 1: Mechanism of this compound in TNBC Cells. This compound directly targets HDAC5, reducing its interaction with RXRA. This leads to increased RXRA acetylation at residues K410 and K412, enhancing its stability and transcriptional activity. RXRA then acts as a transcription suppressor on the ASNS promoter, downregulating ASNS expression and subsequently inhibiting mTOR signaling, ultimately reducing TNBC cell proliferation and invasion [1].
Characterizing the interaction between HDAC5 and RXRA provides critical insights into this compound's mechanism:
Co-Immunoprecipitation (Co-IP): Lyse cells in NP-40 lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) with protease inhibitors. Incubate 500 μg protein with 2 μg HDAC5 or control IgG antibody overnight at 4°C. Add protein A/G beads and incubate for 2 hours. Wash beads 3-4 times with lysis buffer, elute proteins with 2× Laemmli buffer, and analyze by Western blot for RXRA and HDAC5 [1].
Domain Mapping: To identify interacting domains, express truncated versions of HDAC5 (e.g., 1-291 region) and RXRA (e.g., 1-98 region) as GST or His fusion proteins. Perform pull-down assays using purified proteins and analyze binding by Western blot [1]. Molecular modeling with PyMOL software can predict specific binding interfaces [1].
Ubiquitination and Acetylation Assays: Treat cells with MG132 proteasome inhibitor (10 μM, 6 hours) before harvesting to accumulate ubiquitinated proteins. Immunoprecipitate RXRA and probe for ubiquitin with specific antibodies. For acetylation, immunoprecipitate RXRA and probe with anti-acetyl-lysine antibody. Mass spectrometry can identify specific acetylation sites (K410 and K412) [1].
The application of this compound in TNBC research represents a promising approach to targeting this aggressive breast cancer subtype. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for investigating the anti-TNBC activity of this compound, from basic cell culture to sophisticated mechanism analysis. The unique mechanism of this compound through the HDAC5/RXRA/ASNS axis offers new insights into TNBC biology and reveals potential biomarkers for patient stratification.
Future research directions should focus on combination strategies with standard chemotherapies and other targeted agents, exploration of predictive biomarkers for this compound response, and validation in patient-derived organoid models that better recapitulate tumor heterogeneity [8]. Additionally, the development of analog compounds with improved pharmacokinetic properties or reduced toxicity profiles may enhance clinical translatability. Through systematic application of these protocols, researchers can contribute to the development of more effective targeted therapies for triple-negative breast cancer.
| Cell Line / Context | Cancer Type | Genetic Background | IC50 Value | Assay Type & Duration |
|---|---|---|---|---|
| H1, H3, H6, H10 [1] [2] | Melanoma Brain Metastasis (MBM) | BRAF V600E mutation [1] [2] | 0.18 - 2.6 µM (Range for all MBM lines) [1] [2] | Monolayer MTS assay, 72 hours [1] [2] |
| H2 [1] [2] | Melanoma Brain Metastasis (MBM) | BRAF V600E mutation [1] [2] | ~ 0.7 µM [1] [2] | Monolayer MTS assay, 72 hours [1] [2] |
| TNBC Cell Lines [3] | Triple-Negative Breast Cancer (TNBC) | Not specified in detail | IC50 not explicitly stated, but significant inhibition of proliferation at low concentrations [3] | CCK-8 assay, 96 hours [3] |
| Enzymatic Targets [4] [5] | Biochemical Assay | Purified kinases | B-RAF: 0.1 µM, B-RAF V600E: 0.04 µM, C-RAF: 0.01 µM, SRC: 0.03 µM [4] [5] | In vitro enzyme assay |
The variability in IC50 can be attributed to several factors. The following diagram illustrates the primary mechanisms of action of CCT196969 that contribute to its differential effects across cell types.
Here are the key methodologies used in the cited studies, which are crucial for replicating experiments and understanding the context of the IC50 data.
This protocol was used to determine the IC50 values for melanoma brain metastasis cell lines [1] [2].
This method tests drug effects in a 3D environment, which can better mimic in vivo conditions [1] [2].
Q1: Why is there such a wide range of IC50 values (0.18 - 2.6 µM) even among melanoma cell lines with the same BRAF V600E mutation?
Q2: Could this compound be effective in cancers without BRAF mutations?
Q3: What is a key consideration for setting up a dose-response experiment with this compound?
Q4: My results show a high IC50. Does this mean the drug is ineffective?
The table below summarizes the key quantitative data for preparing and storing CCT196969 stock solutions [1] [2].
| Parameter | Specification | Additional Notes |
|---|---|---|
| Recommended Solvent | DMSO [1] [2] | Use fresh, dry DMSO to minimize moisture absorption. |
| Solubility in DMSO | ≥ 32 mg/mL (62.32 mM) [1] or 100 mg/mL (194.73 mM) [2] | Check the Certificate of Analysis for your specific batch. |
| Stock Solution Storage | -80°C: 2 years -20°C: 1 year [1] | | | Working Solution Storage| Use immediately; avoid repeated freeze-thaw cycles [1] | Aliquot into single-use volumes to maintain stability. |
For animal studies, this compound can be formulated into clear solutions or homogeneous suspensions for oral administration. Below are two verified protocols for preparing working solutions from a DMSO stock solution.
Protocol 1: Clear Solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) [1]
This protocol yields a clear solution suitable for in vivo administration.
Protocol 2: Homogeneous Suspension (using 0.5-1% CMC-Na) [2]
This protocol creates a stable suspension for oral gavage.
| Issue | Possible Cause | Solution |
|---|---|---|
| Precipitation in stock solution | Water absorption by DMSO; repeated freeze-thaw cycles. | Use fresh, anhydrous DMSO; aliquot before freezing; warm and vortex to re-dissolve. |
| Poor solubility in aqueous buffers | Low solubility in water or saline. | Always prepare from a DMSO stock; do not attempt to directly dissolve powder in aqueous solutions. |
| Loss of activity | Degradation from improper storage or repeated freeze-thawing. | Adhere to recommended storage temperatures; use aliquots. |
The following experimental workflow outlines the process from stock preparation to in vivo application, highlighting critical control points:
The following table summarizes the key characteristics of CCT196969 based on the search results.
| Property | Description |
|---|---|
| Primary Targets | Pan-RAF inhibitor; also inhibits SRC, LCK, and p38 MAPKs [1]. |
| IC₅₀ Values | B-Raf: 0.1 μM; B-Raf (V600E): 0.04 μM; Raf: 0.01 μM; Lck: 0.02 μM; Src: 0.03 μM [1]. |
| Paradoxical Activation | Does not drive paradoxical pathway activation in BRAF and NRAS mutant melanoma cells [1]. |
| Cellular Activity | Induces apoptosis (caspase-3 and PARP cleavage). Active against BRAF-mutant cancer cells, but not wild-type BRAF/NRAS cells [1]. |
| In Vivo Profile | Orally bioavailable (~55%). Well-tolerated in mice at assessed doses [1]. |
| Alternative Mechanism | In Triple-Negative Breast Cancer (TNBC), it can inhibit growth by targeting the HDAC5/RXRA/ASNS axis to downregulate asparagine synthesis, rather than via RAF [2]. |
Here are some anticipated FAQs for researchers working with this compound.
FAQ 1: Does this compound cause paradoxical MAPK activation in my BRAF wild-type cell lines?
FAQ 2: I am not observing the expected inhibitory effect in my experiment. What could be the reason?
FAQ 3: What is a validated experimental protocol for testing this compound in vitro?
To help visualize the experimental setup and the key mechanistic difference of this compound, you can use the following diagrams.
This compound is an orally available small-molecule inhibitor known for its dual-targeting activity. The table below summarizes its core characteristics and primary targets.
| Attribute | Description |
|---|---|
| Primary Targets | Pan-RAF (B-Raf, BRafV600E, CRAF) and SRC Family Kinases (SFKs) such as SRC and LCK [1] [2]. |
| Key Mechanism | Simultaneously inhibits the MAPK pathway (via RAF) and survival pathways (via SFKs), helping to overcome common resistance mechanisms [3] [2]. |
| Known For | Being a "paradox-breaking" inhibitor; it does not cause paradoxical ERK activation in RAS mutant cells, a common issue with first-generation BRAF inhibitors [2]. |
The following tables provide specific quantitative data on the inhibitory profile of this compound, which is crucial for planning and interpreting experiments.
Table 1: Biochemical Inhibitory Concentration (IC50) against Key Kinases [1]
| Target Kinase | IC50 (μM) |
|---|---|
| BRafV600E | 0.04 |
| CRAF | 0.01 |
| B-Raf (wild-type) | 0.1 |
| SRC | 0.03 |
| LCK | 0.02 |
Table 2: Cellular Viability Inhibition (IC50) in Melanoma Models [3]
| Cell Line / Model Context | IC50 (μM) | Notes |
|---|---|---|
| MBM Cell Lines (Panel) | 0.18 - 2.6 | Tested in multiple melanoma brain metastasis cell lines. |
| 3D Tumor Sphere (H1) | ~0.1 - 1.0 | Effective in a more physiologically relevant 3D model. |
| WM266.4 (BRafV600E) | 0.015 (15 nM) | Demonstrates high potency in a standard mutant cell line [1]. |
Resistance to first-generation BRAF inhibitors (like vemurafenib and dabrafenib) often occurs through pathway reactivation. This compound addresses this via a multi-target approach, as illustrated below.
This diagram shows how this compound's dual inhibition of RAF and SFK proteins helps maintain suppression of the MAPK pathway and blocks alternative survival signals, effectively overcoming several major resistance routes [3] [2]. Western blot analysis in resistant cell lines typically shows decreased levels of p-ERK, p-MEK, and p-STAT3 upon treatment [3].
Here are summarized methodologies for key assays used to evaluate this compound's efficacy, as referenced in the search results.
1. Monolayer Cell Viability (MTS) Assay [3]
2. Tumor Sphere Viability Assay [3]
3. Western Blot Analysis for Mechanism Validation [3]
Q1: My BRAF inhibitor-resistant cell lines are not showing sensitivity to this compound in viability assays. What could be wrong?
Q2: I am observing high cytotoxicity in my control (non-resistant) cell lines at low doses. Is this expected?
Q3: What is the best in vivo model to test this compound, and what dosing regimen should I use?
The table below summarizes effective concentrations from recent studies for different cancer types and assay endpoints.
| Cancer Model / System | Proliferation Inhibition (IC₅₀) | Key Targets / Pathways Affected | Experimental Context | Citation |
|---|---|---|---|---|
| Melanoma Brain Metastasis (MBM) Cell Lines (H1, H3, etc.) | 0.18 - 2.6 µM (72-hr MTS assay) | ↓ p-ERK, ↓ p-MEK, ↓ p-STAT3, ↓ STAT3 | In vitro, monolayer culture | [1] [2] |
| MBM 3D Tumor Spheres (H1, H2, H3) | ~ 0.05 - 1 µM (10-day resazurin assay) | Not specified for spheres | In vitro, 3D culture (more physiologically relevant) | [1] [2] |
| BRAF Inhibitor-Resistant Melanoma Cells | Effective at ~ 1 µM | Inhibits viability of resistant lines | In vitro, targets resistant disease | [1] [2] |
| Triple-Negative Breast Cancer (TNBC) | Effective in vitro & in vivo | ↓ ASNS synthesis, ↓ mTOR signaling, targets HDAC5/RXRA | In vitro and in vivo models; distinct primary target | [3] |
| Biochemical Kinase Assay (Enzyme Level) | 0.01 - 0.1 µM (IC₅₀ for BRAF, SRC, LCK) | Pan-RAF, SRC-family kinases (SFK) | Cell-free system measuring direct kinase inhibition | [4] |
Note: IC₅₀ (half-maximal inhibitory concentration) is a standard measure of a drug's potency.
Here are detailed methodologies from the research for assessing proliferation and apoptosis.
This protocol is used to determine IC₅₀ values, crucial for establishing a baseline for proliferation inhibition.
This 3D model better mimics in vivo tumor growth and treatment response.
While the MBM studies note this compound inhibits "survival," one study provides a direct apoptosis detection method.
This compound has a multi-target profile. The diagram below illustrates two key mechanisms identified in recent studies.
The primary, well-characterized mechanism involves dual inhibition of SRC-family kinases (SFK) and pan-RAF kinases, leading to downregulation of MAPK (MEK/ERK) and STAT3 signaling. This effectively inhibits proliferation and survival, particularly in BRAF-mutant melanomas, including those resistant to first-generation BRAF inhibitors [1] [4] [2].
A newly identified, distinct mechanism shows that in Triple-Negative Breast Cancer (TNBC), this compound directly targets and inhibits HDAC5. This disrupts its interaction with the transcription factor RXRA, leading to RXRA stabilization and increased acetylation. Surprisingly, the stabilized RXRA then acts as a transcriptional repressor of Asparagine Synthetase (ASNS). The subsequent drop in cellular asparagine levels inhibits the mTORC1 signaling pathway, which drives apoptosis and inhibits growth [3].
The table below summarizes the core identity and in vitro efficacy of CCT196969 against MBM cell lines.
| Property | Description |
|---|---|
| Primary Targets | Pan-RAF inhibitor (ARAF, BRAF, CRAF), SRC family kinases (SFK) [1] [2] [3] |
| Key Mechanism | Blocks MAPK signaling pathway; decreases p-ERK, p-MEK, and p-STAT3 expression [1] [2] |
| Relevance for MBM | Inhibits proliferation, migration, survival; overcomes BRAF inhibitor resistance [1] [2] |
| Cell Line Model | Genetic Profile | Assay Type | IC₅₀ Value (μM) |
|---|---|---|---|
| H1 [2] | BRAFV600E | Monolayer (MTS) | ~0.18 |
| H2 [2] | BRAFV600E | Monolayer (MTS) | ~0.24 |
| H3 [2] | BRAFL577F, NRASQ61H, EGFR mut | Monolayer (MTS) | ~2.6 |
| H1 [2] | BRAFV600E | Tumor Sphere (Resazurin) | ~0.16 |
| H2 [2] | BRAFV600E | Tumor Sphere (Resazurin) | ~0.05 |
| H3 [2] | BRAFL577F, NRASQ61H, EGFR mut | Tumor Sphere (Resazurin) | ~0.27 |
Here are the detailed methodologies for key experiments from the literature.
This protocol is used to determine the IC₅₀ of this compound in two-dimensional (2D) cell culture.
This protocol tests drug efficacy in a three-dimensional (3D) model that better mimics in vivo tumor growth.
A critical consideration for treating brain metastases is whether the drug can reach the tumor site. Here is a visual summary of the key findings on this topic:
The diagram shows that while in vitro studies indicate this compound is not a direct substrate for the key efflux pumps P-gp and BCRP [3], its overall brain distribution in vivo is still limited. This suggests that other properties of the drug or additional, unidentified efflux mechanisms may be at play. Consequently, for effective treatment, the target brain metastases may need to be in areas where the BBB is sufficiently compromised.
Q1: How does this compound overcome resistance to first-generation BRAF inhibitors (like vemurafenib) in MBM? this compound has a dual mechanism. It is a pan-RAF inhibitor, meaning it can block signaling from various RAF dimers that often become activated in BRAF-inhibitor resistant cells. It also inhibits SRC family kinases (SFK), which are upregulated in many resistant melanomas and promote invasion and survival. This combined action helps suppress the MAPK pathway and other survival signals that resistance mechanisms rely on [1] [2].
Q2: Is this compound effective against NRAS-mutant melanomas, which are common in MBM? Yes, preclinical data shows efficacy in cell lines with concurrent NRAS mutations. The H3 MBM cell line, which harbors both an NRASQ61H mutation and a non-V600E BRAF mutation, was sensitive to this compound treatment with an IC₅₀ of 2.6 µM in monolayer culture [2]. Its pan-RAF inhibitory profile makes it a candidate for targeting NRAS-driven melanomas, which often rely on CRAF signaling.
Q3: What is a major pharmacokinetic challenge for this compound in treating MBM? The primary challenge is its limited distribution into the brain, as shown in mouse studies [3]. Although it may not be a strong substrate for P-gp/BCRP, its overall penetration is low. This could allow tumor cells in regions with an intact or partially intact BBB to survive, leading to treatment relapse. Developing strategies to enhance brain delivery would be crucial for its clinical success.
Q4: Has the effect of this compound been studied in other cancers? Yes. Recent research indicates that in triple-Negative Breast Cancer (TNBC), this compound exerts its effects not through RAF/SFK, but by targeting HDAC5. This action disrupts the HDAC5/RXRA interaction, leading to downregulation of asparagine synthetase (ASNS) and inhibition of tumor growth [4]. This suggests the drug may have multiple, context-dependent mechanisms of action.
| Problem | Possible Cause | Solution |
|---|---|---|
| High IC₅₀ in viability assays | Low drug potency for specific genetic background; degraded drug stock. | Verify genetic profile of cell line; use NRAS/BRAF co-mutated models; prepare fresh drug aliquots. |
| Poor solubility in aqueous media | High Log P (5.5) and Log D (pH 7.4) values [3]. | Use DMSO for stock solutions; ensure final DMSO concentration is non-toxic (typically <0.1-0.5%). |
| Inconsistent results in 3D assays | Inadequate nutrient/waste diffusion in tumor spheres; heterogeneous drug penetration. | Optimize cell seeding density; ensure even distribution of base agar; refresh drug-containing medium every 3-4 days. |
| No effect on p-ERK in Western Blot | Off-target mechanism in specific context (e.g., via HDAC5 in TNBC) [4]; acquired resistance. | Broaden analysis to include other pathways (STAT3, AKT); investigate alternative mechanisms of action. |
What is the key finding regarding CCT196969's mechanism of action in TNBC? Recent research has identified that in TNBC, this compound directly binds to and inhibits Histone Deacetylase 5 (HDAC5), rather than its known targets like BRAF or SRC. This inhibition disrupts the HDAC5/RXRA/ASNS signaling axis, ultimately downregulating asparagine synthesis and inhibiting tumor growth [1] [2] [3].
Which specific protein domains are involved in the HDAC5-RXRA interaction? The interaction between HDAC5 and Retinoid X Receptor Alpha (RXRA) occurs between the N-terminal 1-291 amino acid region of HDAC5 and the N-terminal 1-98 amino acid region of RXRA. This compound binding to HDAC5 disrupts this specific interaction [1] [2].
What are the functional consequences of this compound disrupting the HDAC5-RXRA interaction? When this compound inhibits HDAC5, it leads to:
What is the downstream effect of inhibiting the HDAC5/RXRA/ASNS axis? Downregulation of ASNS inhibits the synthesis of the amino acid asparagine and suppresses the downstream mTORC1 signaling pathway. This ultimately hinders the proliferation, invasion, and migration of TNBC cells [1] [2].
The table below summarizes key methodologies from the primary research for investigating this mechanism.
| Investigation Goal | Key Assays/Techniques | Critical Parameters & Potential Pitfalls |
|---|---|---|
| Confirming this compound-HDAC5 Binding | Target Capture Assay, Cell Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR) [1] [3] | For CETSA: Ensure precise temperature control and rapid sampling. Incomplete protein denaturation can lead to false negatives. |
| Mapping Protein-Protein Interaction Domains | Co-Immunoprecipitation (CO-IP) with truncated constructs, binding domain prediction with PyMOL [1] [2] | In CO-IP, use appropriate controls (e.g., IgG) to confirm specificity. Overexpression of truncated proteins may disrupt native protein folding. |
| Identifying Post-Translational Modification Sites | CO-IP for acetylation/ubiquitination, Immunoprecipitation (IP) combined with Mass Spectrometry [1] [2] [3] | For acetylation studies, use deacetylase inhibitors in lysis buffer. Mass spectrometry requires high-purity protein samples to identify specific sites (e.g., K410, K412 on RXRA). |
| Validating Transcriptional Regulation | Luciferase Reporter Assay, Chromatin Immunoprecipitation (ChIP) [1] [2] [3] | In Luciferase assays, confirm promoter sequence and mutation efficiency. ChIP requires optimized antibody specificity and cross-linking conditions. |
| Assessing Functional Outcomes In Vitro | CCK-8/Proliferation, Transwell (Invasion/Migration), Western Blot (mTOR pathway), Apoptosis Assays [1] [2] [4] | In Transwell assays, ensure Matrigel polymerization is uniform. For Western Blots detecting phosphorylation, phosphatase inhibitors in the lysis buffer are essential. |
The following diagram outlines the logical flow of experiments used to elucidate this pathway, from initial drug treatment to final functional outcome.
This diagram summarizes the core molecular mechanism of this compound action in TNBC cells, as discovered in the recent studies.
This newly identified mechanism for this compound provides a promising therapeutic strategy for Triple-Negative Breast Cancer (TNBC) by targeting a metabolic vulnerability—asparagine synthesis [1] [3]. The critical experimental details provided, such as the specific protein interaction domains and acetylation sites, are essential for designing validation experiments and developing potential combination therapies.
| Feature | CCT196969 | Vemurafenib |
|---|---|---|
| Class/Target | Pan-RAF and SRC family kinase (SFK) inhibitor [1] [2] | BRAF V600E inhibitor [3] [4] |
| Primary Indication (Status) | Preclinical research for treatment-naïve & resistant melanoma, including brain metastases [1] | Approved for advanced BRAF V600E mutant melanoma (used in combination with MEK inhibitors) [3] |
| Key Mechanism | Inhibits BRAF, CRAF, and SFKs; suppresses p-ERK, p-MEK, and p-STAT3 signaling [1] | Inhibits mutant BRAF V600E, blocking MAPK pathway [4] |
| Resistance Profile | Shows efficacy in BRAF inhibitor-resistant cell lines [1] | Acquired resistance common, often leading to reactivation of MAPK pathway [4] [5] |
| Brain Penetration | Preclinical data suggests it is not a strong substrate for P-gp/Bcrp efflux pumps, indicating potential for better brain distribution [6] | Limited brain distribution due to active efflux by P-gp and Bcrp transporters at the blood-brain barrier [6] |
The following quantitative data and methodologies are primarily derived from in vitro studies using melanoma brain metastasis (MBM) cell lines [1].
The diagram below illustrates the key mechanistic differences between Vemurafenib and this compound in the context of BRAF-mutant melanoma cells.
Key insights from the diagram and research:
For you as a researcher, the data suggests:
The fundamental difference between these inhibitors lies in their mechanism of target inhibition and its consequences on the MAPK signaling pathway.
The diagram below illustrates how these two inhibitors differently affect the MAPK signaling pathway.
The comparative profile of these inhibitors is supported by various experimental models.
A critical advantage of this compound is its ability to combat resistance that develops against first-generation inhibitors like PLX4720.
For a complete perspective, it's helpful to consider their pharmacological properties.
| Property | This compound | PLX4720 |
|---|---|---|
| Solubility | <1 mg/mL [2] | Information not in search results |
| Molecular Weight | 513.53 g/mol [2] | Information not in search results |
| Brain Distribution | Limited; enhanced in P-gp/Bcrp knockout mice [2] | Information not in search results |
| Development Status | Preclinical (compound from series being developed for clinical trials) [1] | Preclinical (research compound, analog of Vemurafenib) [8] |
The table below summarizes the core differences in mechanism and profile between CCT196969 and first-generation selective BRAF inhibitors.
| Feature | This compound (Pan-RAF/SFK Inhibitor) | Selective BRAF Inhibitors (Vemurafenib, Dabrafenib) |
|---|---|---|
| Primary Targets | BRAF (V600E and wt), CRAF, SRC, LCK [1] [2] | Primarily monomeric mutant BRAF (V600E) [3] [4] |
| RAF Dimer Inhibition | Potently inhibits RAF dimers (pan-RAF activity) [4] | Poor inhibition of RAF dimers; can activate them [3] [4] |
| Paradoxical ERK Activation | Paradox-breaker: Does not induce paradoxical activation [1] [5] | Paradox-inducer: Activates MAPK pathway in BRAF wt/RAS mutant cells [1] [5] [3] |
| Therapeutic Rationale | Overcome resistance from RAF dimerization, RTK/SFK signaling, and mutant NRAS [1] [6] | First-line treatment for BRAF V600E mutant melanoma [7] |
| Key Resistance Mechanisms | Designed to target common resistance mechanisms to 1st-gen inhibitors [1] | RAF dimerization, RTK upregulation, NRAS mutations, BRAF splicing [1] [3] [4] |
The following table presents key quantitative data from preclinical studies that highlight the distinct profiles of these inhibitors.
| Assay / Parameter | This compound | Vemurafenib | Dabrafenib | Encorafenib |
|---|---|---|---|---|
| In Vitro Kinase IC₅₀ (nM) [1] [2] | ||||
| • BRAF V600E | 40 nM | ~30 nM* | ~0.5-5 nM* | ~0.5-2 nM* |
| • CRAF | 12 nM | Weak inhibitor | Weak inhibitor | Weak inhibitor |
| • SRC | 26 nM | Not targeted | Not targeted | Not targeted |
| Paradox Index [5] | N/A | 5.5 | 10 | 50 |
| Peak ERK Induction (Fold-change) [5] | No induction | ~6.9 | ~2.8 | ~4.1 |
| In Vivo Efficacy | Active in PDXs resistant to BRAF/MEK inhibitors [1] | Standard of care in BRAF V600E melanoma [7] | Standard of care in BRAF V600E melanoma [7] | Standard of care in BRAF V600E melanoma [7] |
Note: Precise values for selective BRAF inhibitors are compound-specific and derived from their respective preclinical characterizations. The values for this compound are from direct measurements [1] [2].
The data in the comparisons above were generated using standard preclinical methodologies:
The different behaviors of these inhibitor classes can be understood through their impact on the MAPK signaling pathway. The following diagrams illustrate the key mechanisms.
The distinct mechanisms of this compound translate into specific potential therapeutic applications:
The following tables consolidate quantitative findings on CCT196969's efficacy and the primary resistance mechanisms it counteracts.
Table 1: Experimental Activity of this compound in Melanoma Models This table summarizes key findings from in vitro studies on melanoma cell lines, including those resistant to BRAF inhibitors [1] [2].
| Cell Line / Model Type | Key Genetic Background | Assay Type | IC50 / Inhibition | Key Observations |
|---|---|---|---|---|
| H1, H2, H3, H6, H10 | MBM lines with BRAF mutations (V600E/L577F) [1] | Monolayer viability (MTS) | 0.18 - 2.6 µM [1] [2] | Effectively inhibited proliferation, migration, and survival in all examined cell lines [1]. |
| WM3248 | BRAF V600E metastatic melanoma [1] | Monolayer viability (MTS) | Data points recorded [1] | Used as a reference primary melanoma cell line [1]. |
| H1, H2, H3 | MBM lines [1] | Tumour sphere viability (Resazurin) | Significant inhibition at 0.01-1 µM [1] | Inhibited 3D growth in soft agar [1]. |
| BRAFi-Resistant Lines | Derived from sensitive parental lines [1] | Monolayer viability | Inhibited viability [1] | Showed activity in two different BRAF inhibitor-resistant metastatic melanoma cell lines [1]. |
Table 2: Common BRAF Inhibitor Resistance Mechanisms and this compound's Proposed Action this compound is designed to overcome resistance by co-targeting key escape pathways [1] [3] [4].
| Resistance Mechanism | Pathophysiological Consequence | This compound's Proposed Counter-Mechanism |
|---|---|---|
| MAPK Pathway Reactivation [5] [6] [7] | Re-establishment of pro-survival signaling via alternative RAF isoforms (CRAF, ARAF) or MEK mutations [6] [7]. | Pan-RAF inhibitor; targets BRAF, CRAF, and SFKs to block this reactivation [1] [3]. |
| SRC Family Kinase (SFK) Upregulation [1] [4] | Promotes cell survival, invasion, and a metastatic phenotype; commonly upregulated in BRAFi-resistant cells [1] [4]. | Direct inhibition of SFKs, disrupting this alternative survival and invasion pathway [1] [3]. |
| STAT3 Pathway Upregulation [1] | Drives invasion and metastasis; frequently upregulated in BRAF inhibitor-resistant melanoma [1]. | Decreases expression of p-STAT3 and total STAT3 protein levels [1]. |
| Receptor Tyrosine Kinase (RTK) Activation [6] [7] | Activation of IGF-1R, PDGFRB, EGFR etc., provides bypass survival signals via PI3K-AKT pathway [6] [7]. | While not directly inhibiting RTKs, its downstream inhibition of SFKs and RAF can counteract this signaling [1] [4]. |
For your experimental planning, here are the core methodologies used in the cited studies to generate the above data [1] [2]:
Cell Culture & Generation of Resistant Lines: Human melanoma brain metastasis (MBM) cell lines (H1, H2, H3, etc.) were established from patient biopsies. Cells were cultured in DMEM supplemented with 10% FCS. BRAF inhibitor-resistant lines were developed by chronic exposure of sensitive parental cells to increasing doses of BRAF inhibitors over approximately 6 months [1] [6].
Monolayer Cell Viability Assay (MTS)
Tumour Sphere Viability Assay
Western Blot Analysis
The diagram below illustrates the dual-targeting mechanism of this compound and how it counteracts resistance in melanoma cells.
Distinct Mechanism in Other Cancers: Recent evidence suggests this compound may operate through a different primary mechanism in other cancers, such as triple-negative breast cancer (TNBC), by targeting HDAC5 and impacting asparagine synthesis rather than SFK/RAF [3]. Researchers should verify the primary targets in their specific experimental models.
In Vivo Validation Needed: The promising in vitro data summarized here requires confirmation in animal models to fully assess this compound's therapeutic potential for overcoming BRAF inhibitor resistance [1].
For context, here is the toxicity data for the three main FDA-approved BRAF and MEK inhibitor combinations used in treating BRAF V600-mutant metastatic melanoma. This summary is based on a 2022 meta-analysis of clinical trials [1].
Table 1: Common Treatment-Related Adverse Events (AEs) of BRAF/MEK Inhibitor Combinations
| Combination Therapy | Most Common Grade 1-2 AEs (Incidence) | Most Common Grade 3+ AEs (Incidence) | Overall Incidence of Any Grade AE |
|---|---|---|---|
| Dabrafenib + Trametinib | Pyrexia (43%), Fatigue (28%) [1] | Pyrexia, Rash, Hypertension (6% each) [1] | Not specifically stated; 97% for Trametinib monotherapy [1] |
| Vemurafenib + Cobimetinib | Diarrhea (52%) [1] | Increased AST/ALT (10%) [1] | 98% [1] |
| Encorafenib + Binimetinib | Diarrhea (34%) [1] | Rash, Hypertension (6% each) [1] | 98% [1] |
Note: The overall incidence of Grade 3 or higher adverse events was high across the board, ranging from 68% to 72% for the combinations and monotherapies studied [1].
The toxicity profiles of these drugs are closely linked to their mechanism of action. A key concept is paradoxical ERK activation, where some BRAF inhibitors can actually stimulate the MAPK signaling pathway in BRAF wild-type cells. This effect is a major driver of toxicities, such as cutaneous squamous cell carcinoma (cuSCC) [2].
Different inhibitors have varying capacities for this paradoxical activation, which can be quantified by a "paradox index" (the ratio of the dose needed for ERK activation in wild-type cells to the dose needed to inhibit mutant BRAF in melanoma cells). A higher index suggests a wider therapeutic window [2].
Table 2: Paradox Index and Cutaneous Toxicity of BRAF Inhibitors
| BRAF Inhibitor | Paradox Index | Clinical cuSCC Induction Rate (Averaged from Trials) |
|---|---|---|
| Vemurafenib | 5.5 | ~22% [2] |
| Dabrafenib | 10 | ~6% [2] |
| Encorafenib | 50 | ~3.7% [2] |
The following diagram illustrates the key mechanism behind this paradoxical activation and how it relates to toxicity.
Recent research has uncovered that CCT196969, previously known as a pan-RAF and SRC-family kinase (SFK) inhibitor, inhibits TNBC growth by targeting a previously unrecognized pathway [1] [2].
The core mechanism can be summarized as follows:
The diagram below illustrates this signaling pathway.
The proposed mechanism is supported by robust experimental data, as outlined in the table below.
| Experimental Method | Key Finding | Purpose/Validation |
|---|---|---|
| Target Capture Assay, CETSA, SPR | Identified HDAC5 as the direct target of this compound [1]. | Confirmed direct physical binding and engagement of the HDAC5 protein by the compound. |
| Co-Immunoprecipitation (CO-IP) | Showed HDAC5 (region 1-291) interacts with RXRA (region 1-98). This compound reduced this interaction [1]. | Validated the protein-protein interaction and its disruption by the drug. |
| CO-IP & Mass Spectrometry | Revealed increased RXRA acetylation at K410/K412 and decreased ubiquitination upon HDAC5 inhibition [1] [2]. | Determined the post-translational modifications that stabilize RXRA. |
| Luciferase & CHIP Assay | Confirmed RXRA binds to the -1114/-1104 region of the ASNS promoter [1] [2]. | Verified RXRA acts as a direct transcriptional suppressor of the ASNS gene. |
| Transcriptomics/Proteomics | Showed decreased ASNS expression and mTOR pathway activity [1]. | Corroborated the downstream metabolic and signaling consequences. |
| In Vitro/In Vivo Models | This compound inhibited TNBC cell proliferation, invasion, migration & tumor growth [1]. | Demonstrated the functional anti-cancer effects of the pathway inhibition. |
The discovery that this compound operates through the HDAC5/RXRA/ASNS axis has several important implications: